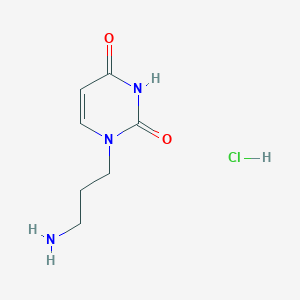

1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride, also known as APY, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of new heterocyclic compounds, such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one derivatives . These derivatives are synthesized through cyclization reactions involving the acetyl methyl group and the amide carbonyl moiety of 5-acetyl-4-aminopyrimidines . This process is crucial for creating molecules with potential biological activities.

Antiproliferative Agents

Derivatives of 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride exhibit antiproliferative activities, which are essential in cancer research . The compound API-1, a pyrido[2,3-d]pyrimidin-5-one derivative, is a promising agent in this field .

Antimicrobial Activity

The compound’s derivatives also show antimicrobial properties, making them valuable in the development of new antibiotics . This application is particularly relevant given the increasing resistance to existing antimicrobial agents.

Anti-inflammatory and Analgesic Properties

Some derivatives of the compound have been found to possess anti-inflammatory and analgesic activities . These properties are beneficial for the development of new pain relief medications.

Hypotensive Effects

The compound’s derivatives can exhibit hypotensive effects, which are useful in the treatment of high blood pressure . This application has significant implications for cardiovascular health.

Antihistaminic Activities

Derivatives of 1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione hydrochloride have been shown to possess antihistaminic activities . This makes them potential candidates for the treatment of allergic reactions.

Mechanism of Action

Target of Action

Similar compounds in the pyrimidine class have been known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Mode of Action

It’s known that pyrimidine derivatives can interact with their targets and cause changes that lead to their biological effects .

Biochemical Pathways

Similar pyrimidine derivatives have been known to affect various biochemical pathways, leading to their wide range of biological activities .

Result of Action

Similar pyrimidine derivatives have been known to exhibit a wide range of biological activities, indicating their significant molecular and cellular effects .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

properties

IUPAC Name |

1-(3-aminopropyl)pyrimidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c8-3-1-4-10-5-2-6(11)9-7(10)12;/h2,5H,1,3-4,8H2,(H,9,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVLSWDUYLGHDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)CCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2853652.png)

![7-(4-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2853653.png)

![2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2853657.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)thio)butanamide hydrochloride](/img/structure/B2853662.png)

![{2,2-Difluorospiro[2.4]heptan-1-yl}methanamine](/img/structure/B2853665.png)

![2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2853668.png)

![tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2853672.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea](/img/structure/B2853675.png)